molecular formula C23H24N2O5 B2921687 2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one CAS No. 898442-07-4

2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2921687
CAS No.: 898442-07-4
M. Wt: 408.454
InChI Key: ZSWWIOZZRJSVQA-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one is a complex organic compound that features a combination of furan, piperazine, and pyranone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl piperazine intermediate, which is then coupled with a pyranone derivative under specific reaction conditions. The reaction conditions often include the use of solvents like acetonitrile or methanol, and catalysts such as potassium carbonate or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one apart is its unique combination of furan, piperazine, and pyranone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-17-4-6-18(7-5-17)15-30-22-16-29-19(13-20(22)26)14-24-8-10-25(11-9-24)23(27)21-3-2-12-28-21/h2-7,12-13,16H,8-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWWIOZZRJSVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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